molecular formula C8H13NO B1485023 5-Methyl-5-azaspiro[3.4]octan-8-one CAS No. 2059948-86-4

5-Methyl-5-azaspiro[3.4]octan-8-one

Cat. No.: B1485023
CAS No.: 2059948-86-4
M. Wt: 139.19 g/mol
InChI Key: RJKQEPJZIUSQJI-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[3.4]octan-8-one (CAS: 2059948-86-4) is a spirocyclic compound featuring a nitrogen atom at the 5-position and a ketone group at the 8-position within a fused bicyclic system. The spiro[3.4]octane scaffold introduces unique conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules.

Properties

IUPAC Name

5-methyl-5-azaspiro[3.4]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-3-7(10)8(9)4-2-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKQEPJZIUSQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-azaspiro[3.4]octan-8-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a linear precursor containing the necessary functional groups, followed by a series of reactions to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-azaspiro[3.4]octan-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-5-azaspiro[3.4]octan-8-one has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Methyl-5-azaspiro[3.4]octan-8-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-Methyl-5-azaspiro[3.5]nonan-8-one (CAS: 1512434-92-2)

  • Molecular Formula: C₉H₁₅NO
  • Molecular Weight : 153.22 g/mol
  • Structural Differences: The spiro[3.5]nonane system introduces a larger seven-membered ring compared to the spiro[3.4]octane framework. This expansion reduces ring strain and may enhance metabolic stability.
  • Applications : Likely used in ligand design for G protein-coupled receptors (GPCRs) due to its increased lipophilicity and conformational flexibility .

5-Oxaspiro[3.4]octan-8-one (CAS: 93641-55-5)

  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • Structural Differences : Replaces the nitrogen atom with an oxygen, reducing basicity and altering hydrogen-bonding capabilities.
  • Applications: Potential use in synthesizing oxygenated heterocycles for agrochemicals or flavorants .

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (CAS: 742694-76-4)

  • Molecular Formula : C₆H₁₁N₃O
  • Molecular Weight : 141.17 g/mol
  • Applications : Frequently utilized in pharmaceutical intermediates, particularly for kinase inhibitors or antiviral agents. Its hydrochloride salt (CAS: 686344-72-9) is listed as a discontinued product, suggesting prior use in preclinical studies .

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 32499-64-2)

  • Molecular Formula: C₁₀H₁₅NO₃
  • Structural Differences : Bicyclo[3.2.1]octane system replaces the spirocyclic framework, creating a bridgehead nitrogen. This structure imposes greater steric hindrance.

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
5-Methyl-5-azaspiro[3.4]octan-8-one 2059948-86-4 Not explicitly provided - Spiro[3.4]octane, methyl-azetidine CNS-targeting intermediates
5-Methyl-5-azaspiro[3.5]nonan-8-one 1512434-92-2 C₉H₁₅NO 153.22 Spiro[3.5]nonane, reduced ring strain GPCR ligands
5-Oxaspiro[3.4]octan-8-one 93641-55-5 C₇H₁₀O₂ 126.15 Oxygen heteroatom, non-basic Agrochemical intermediates
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one 742694-76-4 C₆H₁₁N₃O 141.17 Triaza system, high polarity Kinase inhibitors
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 32499-64-2 C₁₀H₁₅NO₃ 197.23 Bicyclic bridgehead nitrogen Anticholinergic agents

Key Research Findings and Trends

  • Spiro vs. Bicyclic Systems : Spiro compounds like this compound offer better conformational control compared to bicyclic analogs, making them preferable for selective receptor binding .
  • Nitrogen Content : Increasing nitrogen atoms (e.g., triaza derivatives) correlates with improved solubility and bioavailability, critical for oral drug candidates .
  • Salt Forms : Hydrochloride salts of spiro compounds (e.g., CAS: 686344-72-9) are often developed to enhance crystallinity and storage stability .

Biological Activity

5-Methyl-5-azaspiro[3.4]octan-8-one is a unique compound characterized by its spirocyclic structure, which has garnered interest in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C8H13NO
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 59808582

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : The compound has been shown to modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders .
  • Antidepressant-like Activity : Studies suggest that it may possess antidepressant-like properties through its interaction with serotonergic pathways .
  • Potential for Neurogenesis : Preliminary findings indicate that it could promote neuronal growth and plasticity, making it a candidate for treating neurodegenerative diseases .

The precise mechanism of action for this compound involves:

  • Receptor Modulation : Interaction with the 5-HT2A receptor leads to downstream signaling pathways that may enhance synaptic plasticity and neuronal survival.
  • Reduction of Neuroinflammation : The compound appears to reduce inflammatory markers in neuronal cells, contributing to its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveModulates 5-HT2A receptor activity
Antidepressant-likeExhibits effects similar to traditional antidepressants
NeurogenesisPromotes neuronal growth in vitro

Table 2: Comparison with Similar Compounds

CompoundActivity TypeMechanism of Action
This compoundNeuroprotective5-HT2A receptor modulation
IsotryptamineNeurogenesisEnhances synaptic plasticity
Other spiro compoundsVariesDiverse mechanisms depending on structure

Case Studies

  • Neuroprotective Study : In a recent study, the administration of this compound in mouse models demonstrated significant neuroprotection against excitotoxic damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Behavioral Assessment : Behavioral tests conducted on rodents treated with the compound revealed reduced depressive-like behaviors compared to control groups, suggesting its efficacy as an antidepressant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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